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Compound of Interest

Compound Name: 8-Chloro-2-methoxyquinoline

Cat. No.: B2719454

An In-Depth Technical Guide to 8-Chloro-2-
methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and materials
science, substituted quinolines represent a cornerstone scaffold. Their inherent biological
activities and versatile chemical handles make them prized building blocks for novel molecular
entities. This guide focuses on a specific, yet intriguing, member of this family: 8-Chloro-2-
methoxyquinoline. While this compound is commercially available, indicating its utility in
synthesis, it exists in a space of underexplored potential with limited published data.

This document, therefore, serves a dual purpose. It consolidates the known information on 8-
Chloro-2-methoxyquinoline and, more critically, provides a scientifically grounded framework
for its synthesis, characterization, and potential applications by drawing parallels with closely
related, well-documented analogues. We will proceed with a logic-driven approach, explaining
the "why" behind the "how," to empower researchers in their exploration of this promising
chemical entity.

Core Compound Identification

A precise understanding of the molecule in question is paramount. Here, we define the
fundamental properties of 8-Chloro-2-methoxyquinoline.
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Property Value Source

[CymitQuimica[l], BLD
CAS Number 846038-39-9

Pharm[2]]
Molecular Formula C10HsCINO SynHet[3]
Molecular Weight 193.63 g/mol CymitQuimica[1]
IUPAC Name 8-chloro-2-methoxyquinoline SynHet[3]

Synthetic Pathways and Mechanistic Rationale

While specific, peer-reviewed synthesis protocols for 8-Chloro-2-methoxyquinoline are not
readily available in the public domain, a highly plausible and efficient synthetic route can be
extrapolated from established quinoline chemistry. The most logical approach involves the
nucleophilic aromatic substitution (SNAr) on an appropriate 2-chloroquinoline precursor.

Proposed Primary Synthetic Route: Nucleophilic
Aromatic Substitution

The foundational logic of this synthesis is the activation of the C2 position of the quinoline ring
by the ring nitrogen, making it susceptible to nucleophilic attack. The chlorine atom at this
position is a good leaving group, facilitating the substitution.

Caption: Proposed two-step synthesis of 8-Chloro-2-methoxyquinoline.

Experimental Protocol: A Practical Guide

The following protocol is a well-reasoned approach based on analogous transformations.
Researchers should consider this a starting point, with optimization likely necessary.

Step 1: Synthesis of 8-Chloro-2-chloroquinoline (Precursor)

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, place 8-Chloro-2-hydroxyquinoline (1.0 equivalent).
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o Addition of Reagent: Carefully add phosphorus oxychloride (POCIs, 3-5 equivalents) to the
flask. This reaction is exothermic and should be performed in a well-ventilated fume hood.

» Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and
carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench
the excess POCls.

o Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g.,
sodium carbonate or sodium hydroxide solution) until the pH is basic. The product will likely
precipitate as a solid. Alternatively, extract the product with a suitable organic solvent (e.g.,
dichloromethane or ethyl acetate).

 Purification: The crude product can be purified by recrystallization from a suitable solvent
(e.g., ethanol or hexane) or by column chromatography on silica gel.

Step 2: Synthesis of 8-Chloro-2-methoxyquinoline

e Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve the synthesized 8-Chloro-2-chloroquinoline (1.0 equivalent) in a dry polar
aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

» Addition of Nucleophile: Add sodium methoxide (NaOMe, 1.1-1.5 equivalents) to the solution.
This can be added as a solid or as a solution in methanol.

e Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating
(e.g., 50-70 °C) for several hours. Monitor the reaction by TLC until the starting material is
consumed.

o Work-up: Quench the reaction by adding water. Extract the product with an organic solvent
(e.g., ethyl acetate).

« Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and
concentrate it under reduced pressure. The resulting crude product can be purified by
column chromatography or recrystallization to yield pure 8-Chloro-2-methoxyquinoline.
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Physicochemical and Spectroscopic
Characterization (Predicted)

Due to the absence of published experimental data, the following properties and spectral
features are predicted based on the known characteristics of the quinoline scaffold and its
substituted derivatives. These serve as a guide for researchers in identifying and characterizing
the synthesized compound.

Physicochemical Properties

Predicted .
Property . Rationale
Value/Characteristic

The planar, rigid structure and
molecular weight suggest a

crystalline solid. Analogous

Melting Point Solid at room temperature )
compounds like 8-chloro-2-
methylquinoline have a melting
point of 64-68 °C.[4]
High boiling point is expected
Boiling Point > 300 °C due to the aromatic system

and polarity.

) ) The methoxy group provides
Soluble in common organic

B solvents (e.g., DCM, CHCls, ] )
Solubility chlorinated aromatic core
Ethyl Acetate, THF, Methanol).

Sparingly soluble in water.

some polarity, while the

ensures solubility in organic

media.

Spectroscopic Signatures

The following are expected spectroscopic data points that would be critical for the structural
confirmation of 8-Chloro-2-methoxyquinoline.

e 1H NMR (Proton Nuclear Magnetic Resonance):

o Aromatic Region (o 7.0-8.5 ppm): Expect a set of doublets and triplets corresponding to
the protons on the quinoline core. The chloro and methoxy groups will influence the
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chemical shifts of the adjacent protons.

o Methoxy Group (& ~4.0 ppm): A sharp singlet integrating to three protons is expected for
the -OCHs group.

e 13C NMR (Carbon Nuclear Magnetic Resonance):

o Aromatic Region (6 110-160 ppm): Ten distinct signals for the ten carbons of the quinoline
ring system are anticipated. The carbon attached to the chlorine will be shifted downfield,
and the carbon attached to the methoxy group will be significantly downfield.

o Methoxy Carbon (& ~55-60 ppm): A signal corresponding to the carbon of the -OCHs
group.

* IR (Infrared) Spectroscopy:

o C-O Stretch (Aryl Ether): A strong absorption band around 1250-1200 cm~* and another
around 1050-1000 cm~1.

o C=N and C=C Stretching (Aromatic): Multiple sharp bands in the 1600-1450 cm~1 region.
o C-CI Stretch: An absorption in the fingerprint region, typically around 800-600 cm™1.

o C-H Stretching (Aromatic and Methyl): Peaks just above 3000 cm~1 for the aromatic C-H
and just below 3000 cm~1 for the methyl C-H.

e MS (Mass Spectrometry):

o Molecular lon (M*): A prominent peak at m/z 193. The presence of a chlorine atom will
result in a characteristic M+2 peak at m/z 195 with an intensity of approximately one-third
of the M* peak, which is a definitive indicator of a monochlorinated compound.

Caption: Workflow for the structural elucidation of 8-Chloro-2-methoxyquinoline.

Applications in Research and Drug Development

While direct applications of 8-Chloro-2-methoxyquinoline are not extensively documented, its
structure suggests significant potential as a key intermediate in the synthesis of more complex
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molecules for various applications.

Scaffold for Medicinal Chemistry

The quinoline nucleus is a well-established "privileged scaffold" in drug discovery, appearing in
numerous approved drugs. The chloro and methoxy groups on 8-Chloro-2-methoxyquinoline
offer distinct advantages for further chemical modification:

o The 8-Chloro Group: Can be a site for further functionalization through cross-coupling
reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl,
heteroaryl, or alkyl groups. This enables the exploration of structure-activity relationships
(SAR) in a targeted manner.

e The 2-Methoxy Group: This group can influence the electronic properties and conformation
of the molecule. In some biological contexts, it can be a site of metabolic transformation or
can be demethylated to reveal a 2-hydroxyquinoline, which may have different biological
activities or chelation properties.

Derivatives of 8-hydroxyquinoline (a related scaffold) have shown a wide range of biological
activities, including anticancer, antimicrobial, and neuroprotective effects, often attributed to
their metal-chelating properties.[5][6] The derivatization of 8-Chloro-2-methoxyquinoline
could lead to novel compounds that can be screened for similar activities.

Building Block in Materials Science

Quinoline derivatives are also utilized in the development of organic light-emitting diodes
(OLEDSs) and fluorescent sensors due to their photophysical properties. The substitution pattern
on 8-Chloro-2-methoxyquinoline could be tailored to fine-tune its electronic and luminescent
characteristics for such applications.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 8-
Chloro-2-methoxyquinoline.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves,
and a lab coat.
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» Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or
vapors. Avoid contact with skin and eyes.

o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents.

Conclusion

8-Chloro-2-methoxyquinoline stands as a readily accessible yet underutilized building block
with considerable potential for innovation in both drug discovery and materials science. This
guide has provided a comprehensive, albeit partially predictive, overview of its core properties,
a robust synthetic strategy, and a forward-looking perspective on its potential applications. It is
our hope that this detailed technical framework will serve as a catalyst for further research into
this and other promising substituted quinolines, ultimately unlocking new avenues for scientific
advancement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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